UV Absorption Bathochromic Shift: 235 nm (Cefotaxime Sodium) vs. 237 nm (Cefotaxime Dimer)
Cefotaxime dimer exhibits a distinct UV absorption profile characterized by a bathochromic shift of the conjugated K-band from 235 nm (cefotaxime sodium monomer) to 237 nm, with a second maximum at 257 nm [1]. The molar absorptivity (ε) at 237 nm is 329,231 L·mol⁻¹·cm⁻¹, indicating enhanced π-conjugation due to dimerization [1]. This shift provides a direct spectroscopic marker for impurity detection and quantification in stability studies and batch release testing.
| Evidence Dimension | UV maximum absorption wavelength (K-band) |
|---|---|
| Target Compound Data | 237 nm (ε: 329,231), second peak at 257 nm |
| Comparator Or Baseline | Cefotaxime sodium: 235 nm (K-band) |
| Quantified Difference | +2 nm bathochromic shift |
| Conditions | UV-2600 spectrophotometer, 200-350 nm range, aqueous solution |
Why This Matters
This spectroscopic shift enables unambiguous identification and purity assessment of cefotaxime dimer in the presence of the parent drug substance, supporting method development for pharmacopoeial impurity testing.
- [1] Fu Y, Li J, Feng F, Yin L. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers in Chemistry. 2022;10:820730. View Source
